[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate
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Overview
Description
[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate: is an organic compound with the molecular formula C16H14O5 It is a derivative of benzoic acid and phenol, characterized by the presence of a hydroxymethyl group attached to the phenyl ring and an acetyloxy group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate typically involves the esterification of 4-(hydroxymethyl)phenol with 2-acetyloxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(Carboxymethyl)phenyl 2-acetyloxybenzoate.
Reduction: [4-(Hydroxymethyl)phenyl] 2-hydroxybenzoate.
Substitution: 4-(Hydroxymethyl)-2-nitrophenyl 2-acetyloxybenzoate (nitration product).
Scientific Research Applications
Chemistry
In chemistry, [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, providing insights into enzyme kinetics and mechanisms.
Medicine
In the pharmaceutical industry, this compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive compounds suggests it may have applications in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry
In materials science, this compound is explored for its potential use in the development of novel polymers and coatings. Its unique chemical structure imparts desirable properties such as enhanced adhesion and durability.
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes that catalyze ester hydrolysis, such as esterases. The hydroxymethyl group can form hydrogen bonds with active site residues, while the acetyloxy group can participate in hydrophobic interactions, stabilizing the enzyme-inhibitor complex.
Comparison with Similar Compounds
Similar Compounds
- [4-(Hydroxymethyl)phenyl] benzoate
- [4-(Methoxymethyl)phenyl] 2-acetyloxybenzoate
- [4-(Hydroxymethyl)phenyl] 2-hydroxybenzoate
Uniqueness
Compared to similar compounds, [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate is unique due to the presence of both hydroxymethyl and acetyloxy groups. This dual functionality allows for a broader range of chemical reactions and applications. Its structural features also enhance its potential as a versatile intermediate in organic synthesis and as a candidate for pharmaceutical development.
Biological Activity
[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate is a compound of interest in various biological studies due to its potential pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C11H12O4
- Molecular Weight : 220.21 g/mol
- Structure : The compound features a hydroxymethyl group attached to a phenyl ring and an acetyloxy group linked to a benzoate moiety.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity through competitive or non-competitive inhibition.
- Receptor Interaction : It could bind to various biological receptors, influencing signaling pathways that affect cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anti-inflammatory Effects :
- Studies show that the compound can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
-
Antioxidant Activity :
- The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.
-
Antimicrobial Properties :
- Preliminary studies indicate efficacy against certain bacterial strains, highlighting its potential as a natural antimicrobial agent.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-inflammatory | Inhibition of cytokine production | |
Antioxidant | Scavenging of free radicals | |
Antimicrobial | Activity against specific bacterial strains |
Case Study 1: Anti-inflammatory Potential
A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, demonstrating its potential as an anti-inflammatory agent.
Case Study 2: Antioxidant Activity Assessment
In vitro assays were conducted to measure the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. The results showed a dose-dependent increase in scavenging activity, comparable to standard antioxidants like ascorbic acid.
Case Study 3: Antimicrobial Efficacy
The antimicrobial activity was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. The compound exhibited notable inhibitory zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Properties
IUPAC Name |
[4-(hydroxymethyl)phenyl] 2-acetyloxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-11(18)20-15-5-3-2-4-14(15)16(19)21-13-8-6-12(10-17)7-9-13/h2-9,17H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNVBXTVELOXQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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